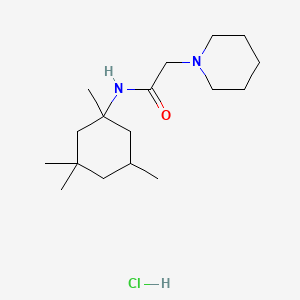
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring attached to a tetramethylcyclohexyl group, making it a subject of interest in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride typically involves the reaction of 1,3,3,5-tetramethylcyclohexylamine with piperidine-1-acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications.
化学反応の分析
Types of Reactions
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
類似化合物との比較
Similar Compounds
- 1,3,3,5-Tetramethylcyclohexane-1-carboxylic acid
- 1-Ethyl-1-(3,3,5-trimethylcyclohexyl)pyrrolidinium
- 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-yl]methanamine
Uniqueness
N-(1,3,3,5-Tetramethylcyclohexyl)-1-piperidineacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a tetramethylcyclohexyl group sets it apart from other similar compounds, making it a valuable subject for research and application.
特性
CAS番号 |
109653-83-0 |
|---|---|
分子式 |
C17H33ClN2O |
分子量 |
316.9 g/mol |
IUPAC名 |
2-piperidin-1-yl-N-(1,3,3,5-tetramethylcyclohexyl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O.ClH/c1-14-10-16(2,3)13-17(4,11-14)18-15(20)12-19-8-6-5-7-9-19;/h14H,5-13H2,1-4H3,(H,18,20);1H |
InChIキー |
PRDFFAUZUCFXJY-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)NC(=O)CN2CCCCC2)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















